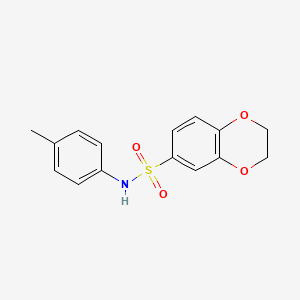

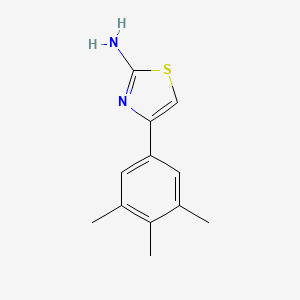

![molecular formula C14H19N5O B5588792 N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. This compound inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin secretion and reduce glucagon secretion, resulting in lower blood glucose levels.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry of Pyrazole Derivatives

Pyrazole derivatives, such as N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, have garnered attention in both combinatorial and medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves steps like condensation followed by cyclization, employing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These compounds are recognized for their pharmacophoric properties, displaying a variety of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antihistaminic effects. The recent success of a pyrazole COX-2 inhibitor underlines the significance of these heterocycles in drug discovery and development. The strategies for synthesizing these derivatives offer insights into designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Hybrid Catalysts in Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including those with pyrazole components, employs hybrid catalysts that combine organocatalysts, metal catalysts, ionic liquids, and green solvents. These catalysts facilitate the one-pot multicomponent reactions necessary for constructing complex molecules like 5H-pyrano[2,3-d]pyrimidines, which have extensive applicability in medicinal and pharmaceutical industries. The review of hybrid catalysts from 1992 to 2022 highlights their role in developing lead molecules, underlining the potential of these compounds in drug synthesis and pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine in Drug Development

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, offering a broad spectrum of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. The structure-activity relationship studies of these scaffolds have led to the development of numerous lead compounds for various disease targets, indicating significant potential for medicinal chemists to explore and develop potent drug candidates further (Cherukupalli et al., 2017).

Knoevenagel Condensation in Anticancer Agent Development

Knoevenagel condensation, an important reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids, has proven pivotal in developing biologically active molecules, particularly anticancer agents. The application of this reaction on various pharmacophoric aldehydes and active methylenes has generated a library of compounds with significant anticancer activity, demonstrating the utility of this reaction in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Eigenschaften

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-4-5-11-7-12(19-18-11)14(20)15-8-13-16-9(2)6-10(3)17-13/h6-7H,4-5,8H2,1-3H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLWPZWVXOKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCC2=NC(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)

![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)

![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)